4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
Description
Properties
IUPAC Name |
4-amino-1,3,7-trimethyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-6-4-8-11(9(18)5-6)12(14)10-7(2)16-17(3)13(10)15-8/h6H,4-5H2,1-3H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMNECGNXUSIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C(=C3C(=NN(C3=N2)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Three-Component Reaction in Aqueous Medium
This method synthesizes pyrazoloquinoline derivatives by reacting arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide (TPAB) as a phase transfer catalyst.
-
- Mix equimolar amounts (1 mmol each) of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds.
- Add 20 mol% TPAB in a water/acetone solvent mixture (1:2 ratio, total 10 mL).
- Stir the mixture at 80°C, monitoring by TLC.
- After reaction completion, evaporate half the solvent, filter the precipitate, and wash with water/ethanol (1:2).
- Yields range from 90% to 98%.
-
- Mild reaction conditions.
- High yields.
- Simple work-up.
- Environmentally friendly solvent system.
| Component | Amount | Role |
|---|---|---|
| Arylglyoxals | 1 mmol | Aldehyde source |
| 3-Methyl-1-aryl-pyrazol-5-amine | 1 mmol | Aminopyrazole component |
| Cyclic 1,3-dicarbonyl compound | 1 mmol | Carbonyl partner |
| Tetrapropylammonium bromide (TPAB) | 20 mol% | Phase transfer catalyst |
| Solvent (Water/Acetone 1:2) | 10 mL | Reaction medium |
Friedländer Condensation-Based Synthesis
This classical approach involves the condensation of o-aminocarbonyl compounds such as anthranilaldehyde or o-aminoacetophenones with pyrazolones.
-
- Formation of a bond between nitrogen (N9) and carbon (C9a) atoms.
- Cyclization to form the pyrazoloquinoline ring system.
-
- Availability of suitable o-aminocarbonyl compounds limits substrate scope.
- Requires controlled conditions to avoid side reactions.
Pfitzinger Synthesis Approach
This method uses isatin derivatives and pyrazolidine-3,5-diones under basic conditions to form pyrazoloquinoline carboxylic acids, which can be further decarboxylated to yield the target compounds.
- Key steps:
- Ring opening of heterocyclic intermediates to keto-acid.
- Condensation with aldehydes or ketones.
- Decarboxylation to finalize the pyrazoloquinoline structure.
Microwave-Assisted One-Pot Synthesis
A more recent advancement involves microwave irradiation to accelerate the synthesis of pyrazoloquinolinones.
-
- Combine amino phenyl pyrazole or amino isoxazole (1 mmol), cyclic 1,3-diketone (1.2 mmol), and an alcohol (1.2 mmol) in 1,4-dioxane.
- Add T3P® (2.0 mmol) as a coupling reagent.
- Subject the mixture to microwave irradiation at 90°C for 30 minutes.
- Quench with NaHCO3 solution under ice bath.
- Extract with ethyl acetate, wash, dry, and purify by column chromatography.
-
- High yields (up to 90%).
- Short reaction times.
- Cleaner reactions with fewer by-products.
| Step | Conditions | Outcome |
|---|---|---|
| Mixing reactants | Room temperature | Homogeneous suspension |
| Microwave irradiation | 90°C, 30 minutes | Cyclization and condensation |
| Work-up | NaHCO3 quench, extraction | Isolation of product |
| Purification | Column chromatography | Pure pyrazoloquinolinone |
| Method | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| One-pot three-component (TPAB) | 80°C, water/acetone | 90-98% | Mild, environmentally friendly, simple work-up | Requires TPAB catalyst |
| Friedländer Condensation | Heating with o-aminocarbonyls | Moderate to high | Well-established, straightforward | Limited substrate availability |
| Pfitzinger Synthesis | Basic environment, multi-step | Moderate | Access to carboxylic acid intermediates | Multi-step, longer reaction time |
| Microwave-assisted synthesis | 90°C, 30 min, T3P® | Up to 90% | Rapid, high yield, cleaner reaction | Requires microwave setup, T3P® reagent |
- The one-pot three-component reaction under TPAB catalysis is notable for its operational simplicity and high yields, making it suitable for scalable synthesis.
- Friedländer and Pfitzinger methods, while classical, provide foundational synthetic routes but are limited by substrate availability and longer reaction times.
- Microwave-assisted synthesis represents a modern, efficient approach with significant time savings and good yields, though it requires specialized equipment.
- Reaction monitoring by thin-layer chromatography (TLC) is standard across methods to ensure completion.
- Purification typically involves filtration and washing or column chromatography depending on the method and product purity.
The preparation of 4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one can be effectively achieved using several synthetic strategies. The choice of method depends on factors such as available starting materials, desired scale, equipment, and time constraints. Modern methods like microwave-assisted synthesis offer rapid and high-yielding routes, while classical condensation methods remain valuable for their robustness and accessibility.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives, typically using reducing agents such as sodium borohydride.
Substitution: The amino group allows for nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of pyrazoloquinoline compounds exhibit promising antitumor properties. Studies have shown that 4-amino derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that specific modifications of this compound enhanced its cytotoxicity against breast cancer cells, highlighting its potential as a lead compound in anticancer drug development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have revealed that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Effects
Recent investigations suggest that 4-amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one may have neuroprotective properties. Animal models have shown that it can mitigate oxidative stress and reduce neuronal apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This suggests potential applications in treating neurodegenerative disorders .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Various studies have synthesized analogs with different substituents at the amino group and the quinoline ring to evaluate their biological activities. The results indicate that specific substitutions can enhance potency and selectivity towards targeted biological pathways .
Synthesis and Derivatives
The synthesis of this compound has been achieved through several methods involving cyclization reactions of appropriate precursors. Researchers are continuously exploring new synthetic routes to improve yield and purity while reducing environmental impact through greener chemistry approaches .
Case Studies
Mechanism of Action
The mechanism of action of 4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific derivatives and their structural modifications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents, which modulate molecular weight, polarity, and binding affinity. Key examples include:
Key Observations :
- Methyl Substitutions : Methyl groups at positions 1, 3, and 7 increase lipophilicity, favoring blood-brain barrier penetration, as seen in analogs targeting Alzheimer’s-related enzymes (BACE-1, γ-secretase) .
- Fluorine Substitution : Fluorine in Y021-1166 introduces electronegativity, altering metabolic stability and binding kinetics .
Pharmacokinetic and Binding Properties
- SwissADME Predictions : Analogs with methyl groups (e.g., 3,7,7-trimethyl-4-phenyl) exhibit moderate lipophilicity (LogP ~3.5), aligning with CNS drug-likeness. The BOILED-Egg model predicts intestinal absorption over blood-brain barrier permeation for polar derivatives .
- Docking Scores : Cyclopropyl-substituted 6VK shows superior γ-secretase inhibition (-9.2 kcal/mol) compared to methoxy-substituted 65A (-8.9 kcal/mol), highlighting substituent-driven affinity .
- Therapeutic Potential: Pyrazolo[3,4-b]quinolin-5-one derivatives are prioritized as SARS-CoV-2 Mpro inhibitors due to scaffold rigidity and hydrogen bonding with catalytic dyads .
Research Implications
Structure-Activity Relationships (SAR): The amino group in the target compound may enhance interactions with proteases (e.g., BACE-1, Mpro) compared to bulkier substituents (e.g., cyclopropyl, methoxy) .
Synthetic Optimization : Adopting glycerol or microwave-assisted synthesis could improve yields for the target compound, as demonstrated for analogs .
ADME Profiling : Further in silico studies using SwissADME are warranted to predict the target compound’s solubility, permeability, and metabolic stability .
Biological Activity
4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, particularly its anti-inflammatory and anti-cancer effects.
The compound has the following chemical characteristics:
- Molecular Formula : C13H16N4O
- Molecular Weight : 244.29 g/mol
- CAS Number : 2173116-45-3
Anticholinesterase Activity
Research indicates that derivatives of tetrahydro-pyrazolo[3,4-b]quinolines exhibit significant anticholinesterase activity. A study reported that certain compounds within this class demonstrated promising in vitro and in vivo activities against acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. The compounds showed lower hepatotoxicity compared to tacrine, a known AChE inhibitor .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays targeting cyclooxygenase enzymes (COX-1 and COX-2) revealed that some derivatives exhibited superior inhibitory activity compared to celecoxib, a standard anti-inflammatory drug. This suggests a potential therapeutic application in managing inflammatory conditions .
Antiproliferative Activity
In cancer research, derivatives of this compound have shown cytotoxic effects against various cancer cell lines. For example:
- MDA-MB-231 (triple-negative breast cancer) : Some derivatives demonstrated IC50 values as low as 0.59 µM, indicating strong antiproliferative activity .
- Selectivity Index : Certain compounds exhibited selectivity indices greater than 25-fold when tested against normal cell lines, suggesting a favorable therapeutic window .
Study on Anticholinesterase and Anti-inflammatory Activities
A study synthesized several tetrahydro-pyrazolo[3,4-b]quinoline derivatives and evaluated their biological activities. The results indicated that these compounds not only inhibited AChE but also showed significant COX-2 inhibition. The best-performing derivatives were further analyzed through molecular docking studies to rationalize their mechanism of action against AChE .
Cytotoxicity Assessment
Another study focused on the cytotoxicity of modified pyrazoloquinolines against various cancer cell lines. The results highlighted that modifications in the chemical structure significantly impacted cytotoxic activity. For instance, the presence of fluorinated groups enhanced metabolic stability and resistance to degradation .
Summary Table of Biological Activities
Q & A
Q. Table 1: Substituent Effects on Biological Activity
| Substituent (R) | AChE IC₅₀ (μM) | DPPH IC₅₀ (μM) |
|---|---|---|
| –H | 30 | 45 |
| –OCH₃ | 15 | 12 |
| –Cl | 8 | 25 |
Q. Table 2: Computational vs. Experimental Data
| Parameter | DFT (B3LYP/6-31G*) | Experimental (X-ray) |
|---|---|---|
| C=O Bond Length (Å) | 1.22 | 1.21 |
| N–H Bond Angle (°) | 120.5 | 119.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
